molecular formula C7H4FN B12303682 2-Fluorobenzonitrile-d4

2-Fluorobenzonitrile-d4

Cat. No.: B12303682
M. Wt: 125.14 g/mol
InChI Key: GDHXJNRAJRCGMX-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobenzonitrile-d4 is a deuterium-labeled derivative of 2-Fluorobenzonitrile. It is a stable isotope-labeled compound, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzonitrile-d4 typically involves the deuteration of 2-Fluorobenzonitrile. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reaction of 2-Fluorobenzonitrile with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzonitrile-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce amines .

Scientific Research Applications

2-Fluorobenzonitrile-d4 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluorobenzonitrile-d4 involves the incorporation of deuterium atoms into the molecule, which can affect its chemical and physical properties. Deuterium substitution can alter the bond strength and reactivity of the molecule, leading to changes in its behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Fluorobenzonitrile-d4 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its use as a stable isotope-labeled compound in various research applications.

Properties

Molecular Formula

C7H4FN

Molecular Weight

125.14 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-fluorobenzonitrile

InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H/i1D,2D,3D,4D

InChI Key

GDHXJNRAJRCGMX-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C#N)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C#N)F

Origin of Product

United States

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